Crotyl acrylate
Overview
Description
Crotyl acrylate is an organic compound that belongs to the family of acrylate esters. It is characterized by the presence of a crotyl group (but-2-en-1-yl) attached to an acrylate moiety. The compound exhibits geometric isomerism, existing in either cis (Z) or trans (E) forms. This compound is used in various industrial applications due to its reactivity and ability to form polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Crotyl acrylate can be synthesized through the esterification of crotyl alcohol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thereby driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. One common method involves the reaction of crotyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. This reaction is performed in a tubular reactor, resulting in high yields and minimal side products .
Chemical Reactions Analysis
Types of Reactions: Crotyl acrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and sealants.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: this compound can be oxidized to form crotonic acid or reduced to form crotyl alcohol.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under thermal or ultraviolet light conditions.
Addition Reactions: Nucleophiles like amines or thiols are used in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Polymerization: Polymers and copolymers with varying properties.
Addition Reactions: Adducts with functional groups such as amines or thiols.
Oxidation: Crotonic acid.
Reduction: Crotyl alcohol.
Scientific Research Applications
Crotyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and medical adhesives.
Mechanism of Action
The mechanism of action of crotyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The acrylate moiety can participate in Michael addition reactions with nucleophiles, forming stable adducts. Additionally, the compound can undergo free radical polymerization, leading to the formation of polymers with specific mechanical and chemical properties .
Comparison with Similar Compounds
Crotyl Alcohol: An alcohol with a similar crotyl group but lacks the acrylate moiety.
Crotonaldehyde: An aldehyde with a crotyl group, used in different chemical reactions.
Crotonic Acid: An acid derived from the oxidation of crotyl acrylate.
Comparison:
Crotyl Alcohol vs. This compound: Crotyl alcohol is less reactive in polymerization reactions compared to this compound.
Crotonaldehyde vs. This compound: Crotonaldehyde is more reactive towards nucleophiles due to the presence of an aldehyde group, whereas this compound is more suitable for polymerization.
Crotonic Acid vs. This compound: Crotonic acid is primarily used in the synthesis of other chemicals, while this compound is used in polymerization and addition reactions.
This compound’s unique combination of reactivity and versatility makes it a valuable compound in various scientific and industrial applications. Its ability to undergo polymerization and addition reactions, along with its wide range of applications, sets it apart from similar compounds.
Properties
IUPAC Name |
but-2-enyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXYCFKHVQFUPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066940 | |
Record name | 2-Butenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23916-33-8 | |
Record name | 2-Buten-1-yl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23916-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-buten-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023916338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-buten-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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